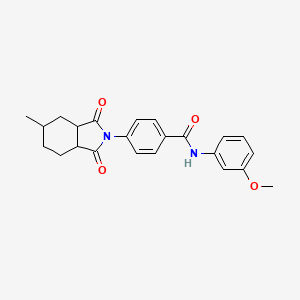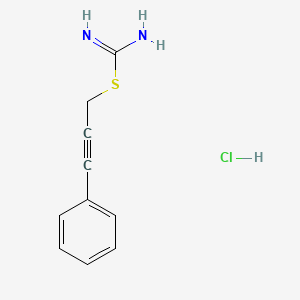![molecular formula C18H19N3OS B3975094 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B3975094.png)
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine
Vue d'ensemble
Description
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a phenothiazine derivative that is commonly used in the study of Parkinson's disease and other neurological disorders. In
Mécanisme D'action
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I and leads to the production of reactive oxygen species (ROS). This ultimately leads to the death of dopaminergic neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animals, including tremors, rigidity, and akinesia. This compound also leads to the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine is a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders. It is relatively easy to synthesize and has a well-characterized mechanism of action. However, this compound has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease.
Orientations Futures
There are several future directions for the study of 10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine. One area of research is the development of new neuroprotective agents that can prevent the death of dopaminergic neurons induced by this compound. Another area of research is the development of new animal models that more fully recapitulate the symptoms of Parkinson's disease. Additionally, this compound could be used as a tool to study the mechanisms of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. This compound has a well-characterized mechanism of action and is relatively easy to synthesize. However, it has limitations in that it only induces a subset of Parkinson's disease-like symptoms and does not fully recapitulate the disease. There are several future directions for the study of this compound, including the development of new neuroprotective agents and animal models.
Applications De Recherche Scientifique
10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine has been widely used in scientific research for its unique properties. It is commonly used as a neurotoxin to induce Parkinson's disease-like symptoms in animals. This compound is also used as a tool to study the mechanisms of Parkinson's disease and other neurological disorders. Additionally, this compound has been used in the study of drug addiction and schizophrenia.
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-phenothiazin-10-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-19-10-12-20(13-11-19)18(22)21-14-6-2-4-8-16(14)23-17-9-5-3-7-15(17)21/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFPOMUYVSVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3975022.png)

![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3975038.png)

![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3975059.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)
![N-(3,4-dimethylbenzyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B3975080.png)
![4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3975088.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3975115.png)
![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3975123.png)
